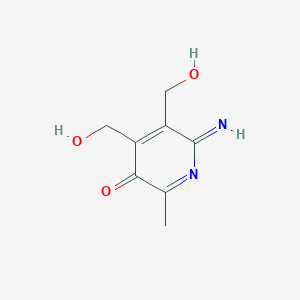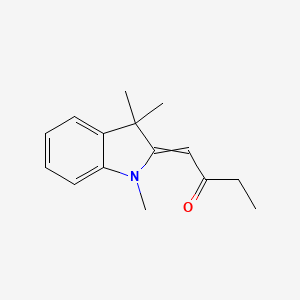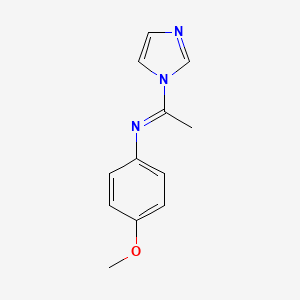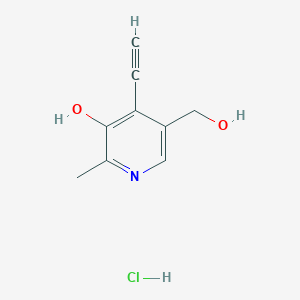
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes hydroxymethyl groups at positions 4 and 5, an imino group at position 6, and a methyl group at position 2 on a pyridin-3(6H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine with suitable reagents to introduce the imino group at position 6. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure with hydroxymethyl groups but lacks the imino group at position 6.
4,5-Bis(hydroxymethyl)imidazole: Contains hydroxymethyl groups but has an imidazole ring instead of a pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is unique due to the presence of both hydroxymethyl and imino groups on the same pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
64157-12-6 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-6-imino-2-methylpyridin-3-one |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h9,11-12H,2-3H2,1H3 |
InChI Key |
AHSYDBOXXFAPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)C(=C(C1=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)


![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)

![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
